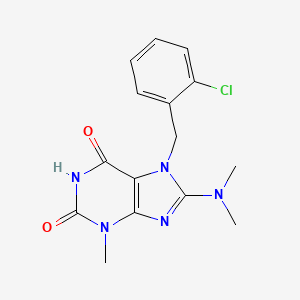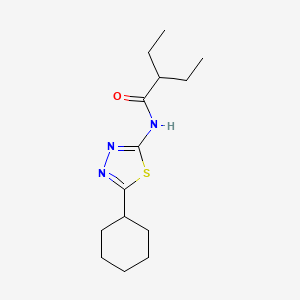![molecular formula C13H9ClF3N3O B5879807 N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-phenylurea](/img/structure/B5879807.png)
N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-phenylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-phenylurea, commonly known as triflumuron, is a pesticide that belongs to the benzoylurea family. It is widely used in agriculture and pest control due to its effectiveness against various insect pests. Triflumuron works by inhibiting the synthesis of chitin, a key component of the exoskeleton of insects, ultimately leading to their death.
Applications De Recherche Scientifique
Triflumuron has been widely studied for its effectiveness against various insect pests, including termites, cockroaches, and ants. It has also been investigated for its potential use in controlling mosquito populations. Triflumuron has been shown to be highly effective in controlling these pests, with low toxicity to non-target organisms.
Mécanisme D'action
Triflumuron works by inhibiting the synthesis of chitin, a key component of the exoskeleton of insects. Chitin is essential for the growth and development of insects, and without it, they are unable to molt or develop a new exoskeleton. Triflumuron disrupts the chitin synthesis process by inhibiting the enzyme chitin synthase, ultimately leading to the death of the insect.
Biochemical and Physiological Effects
Triflumuron has been shown to have low toxicity to mammals and other non-target organisms. However, it can have adverse effects on aquatic organisms, including fish and crustaceans. Triflumuron has been shown to accumulate in sediments, where it can persist for long periods of time.
Avantages Et Limitations Des Expériences En Laboratoire
Triflumuron is a highly effective pesticide that has been extensively studied for its use in pest control. It is relatively easy to synthesize and has low toxicity to mammals and other non-target organisms. However, its use can have adverse effects on aquatic organisms, and it may not be suitable for use in certain environments.
Orientations Futures
There are several areas of research that could be explored in the future to further our understanding of triflumuron and its potential applications. One area of research could be the development of new synthesis methods to improve the yield and purity of the final product. Another area of research could be the investigation of the potential use of triflumuron in controlling other insect pests, such as mosquitoes and flies. Additionally, further research could be conducted to investigate the potential effects of triflumuron on non-target organisms and the environment.
Méthodes De Synthèse
Triflumuron can be synthesized through a multistep process starting with the reaction of 3-chloro-5-(trifluoromethyl)pyridine with potassium hydroxide. The resulting product is then reacted with phenyl isocyanate to form N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-phenylurea. The synthesis of triflumuron has been extensively studied, and various methods have been developed to improve the yield and purity of the final product.
Propriétés
IUPAC Name |
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClF3N3O/c14-10-6-8(13(15,16)17)7-18-11(10)20-12(21)19-9-4-2-1-3-5-9/h1-7H,(H2,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZQKWVYLIVFTAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC2=C(C=C(C=N2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClF3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chloro-5-trifluoromethyl-pyridin-2-yl)-3-phenyl-urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,3-dichlorophenyl)-3-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzamide](/img/structure/B5879728.png)
![1-(2-chlorobenzyl)-4-(4-methyl-1-piperazinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5879736.png)
![1-[(4-tert-butylphenoxy)methyl]-3-nitrobenzene](/img/structure/B5879741.png)

![5-methyl-2-(4-methylphenyl)-4-{[(4-pyridinylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5879768.png)

![N-[(1,3-benzoxazol-2-ylthio)acetyl]-2-hydroxybenzamide](/img/structure/B5879780.png)

![(4-{[(2-methoxyphenyl)acetyl]amino}phenoxy)acetic acid](/img/structure/B5879793.png)
![methyl 4-[(3-iodo-4-methylphenyl)amino]-4-oxobutanoate](/img/structure/B5879797.png)
![methyl 4-{[(4-methyl-1-piperidinyl)acetyl]amino}benzoate](/img/structure/B5879803.png)


